molecular formula C18H20O2 B1381810 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1451206-48-6

4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1381810
CAS No.: 1451206-48-6
M. Wt: 268.3 g/mol
InChI Key: PIALFCZHTBMPDA-UHFFFAOYSA-N
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Description

Structural Characteristics and Classification

The molecular architecture of 4'-butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid features a biphenyl backbone with three distinct functional groups:

  • A butyl group at the 4' position, enhancing lipophilicity (LogP = 4.7028).
  • A methyl group at the 3 position, introducing steric hindrance that modulates reactivity.
  • A carboxylic acid at the 4 position, enabling hydrogen bonding and salt formation.

The compound’s planar biphenyl core allows for π-π stacking interactions, while the substituents influence its crystallinity and solubility. Spectroscopic data, including exact mass (268.14600) and topological polar surface area (37.3 Ų), further underscore its physicochemical profile. The canonical SMILES notation ($$ \text{CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C} $$) provides a concise representation of its connectivity.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}{18}\text{H}{20}\text{O}_{2} $$
Molecular Weight 268.35 g/mol
Exact Mass 268.14600
LogP 4.7028
Topological Polar Surface 37.3 Ų

Historical Context of Biphenyl Derivatives in Chemistry

Biphenyl derivatives have been integral to organic synthesis since the 19th century, with early work focusing on coal tar distillation products. The development of cross-coupling reactions, such as the Suzuki-Miyaura reaction , revolutionized biphenyl synthesis by enabling efficient aryl-aryl bond formation. For this compound, modern synthetic routes typically involve:

  • Suzuki coupling to construct the biphenyl core.
  • Friedel-Crafts alkylation to introduce the butyl and methyl groups.
  • Carboxylation via carbon dioxide insertion to add the carboxylic acid moiety.

Historically, biphenyls gained prominence as precursors for polychlorinated biphenyls (PCBs), though contemporary research emphasizes their role in pharmaceuticals and advanced materials.

Significance in Organic Chemistry Research

This compound’s structural versatility makes it a cornerstone in multiple research domains:

  • Pharmaceutical Intermediates : The carboxylic acid group facilitates derivatization into esters or amides, which are critical for drug candidates targeting inflammation and cancer.
  • Materials Science : Biphenyl derivatives are employed in liquid crystals and organic light-emitting diodes (OLEDs) due to their stable conjugated systems.
  • Synthetic Methodology : The compound serves as a model substrate for studying steric effects in catalytic reactions, particularly in asymmetric synthesis.

Table 2: Comparative Analysis of Biphenyl Carboxylic Acid Derivatives

Compound Molecular Formula Substituents Applications
4-Biphenylcarboxylic acid $$ \text{C}{13}\text{H}{10}\text{O}_{2} $$ None at 3 and 4' positions Coordination chemistry
4'-tert-Butylbiphenyl-4-carboxylic acid $$ \text{C}{17}\text{H}{18}\text{O}_{2} $$ tert-Butyl at 4' Polymer additives
3'-Methylbiphenyl-4-carboxylic acid $$ \text{C}{14}\text{H}{12}\text{O}_{2} $$ Methyl at 3' Fluorescent probes

The electron-withdrawing carboxylic acid group and electron-donating alkyl substituents create a push-pull electronic system, enabling applications in nonlinear optics and catalysis. Recent studies highlight its potential in metal-organic frameworks (MOFs), where its rigid structure aids in porous material design.

Properties

IUPAC Name

4-(4-butylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)16-10-11-17(18(19)20)13(2)12-16/h6-12H,3-5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIALFCZHTBMPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid typically involves several steps:

  • Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

  • Introduction of Substituents: The butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using butyl chloride and methyl chloride as alkylating agents in the presence of a Lewis acid catalyst like aluminum chloride.

  • Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the biphenyl derivative reacts with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

  • Catalytic Coupling: Using a palladium-catalyzed Suzuki coupling reaction to form the biphenyl core.

  • Alkylation: Employing Friedel-Crafts alkylation to introduce the butyl and methyl groups.

  • Carboxylation: Utilizing a carboxylation reaction to introduce the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Synthesis of Small Molecule Biphenyl Carboxylic Acids

General Procedure

A general procedure for synthesizing 1-(substituted[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3a-j) involves the following steps:

  • Reaction Mixture Preparation: To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid 1 (1.5 g., 12.18 mmol) in 1,4-dioxane: H₂O (4:1) (20 mL), add various substituted boronic acids 2a-j (12.18 mmol) and K₂CO₃ (1.21 g, 12.18 mmol), followed by the addition of Pd (PPh₃)₄ (0.14 mL, 2.44 mmol).

  • Reaction and Monitoring: Stir the resulting reaction mixture at 80 °C for 16 hours. Monitor the reaction by TLC.

  • Workup: After completion of the reaction, dilute the reaction mixture with water (10 ml) and extract with EtOAc (2 x 10 ml). Wash the combined organic layer with water, followed by brine, and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure to give the crude compound.

  • Purification: Purify the crude compound by column chromatography using ethyl acetate/petroleum ether.

Characterization of Compound 3b

For compound 3b , the following spectral data was observed:

  • ¹H-NMR spectrum: Two sets of -CH₂- protons of cyclopropane signals appeared as two multiplets at 1.71-1.68 (2H) and 1.31-1.29 (2H). The methyl group protons appeared as a singlet at δ 2.39 (3H).

  • ¹³C-NMR: The carboxylic acid carbon signal was confirmed at δ 181.2 ppm, the two sets of cyclopropane carbon signals appeared at δ 21.2 ppm and δ 17.5 ppm, and the methyl carbon signal appeared at δ 28.6 ppm. Eight sets of biphenyl carbon signals appeared in the aromatic region ranging from δ 140.4 to 126.9 ppm.

  • IR spectrum: The OH absorption stretching frequency peak was observed near 2932 cm⁻¹ and the C=O absorption stretching frequency peak at 1700 cm⁻¹.

  • ES-MS: The ES-MS of compound 3b gave an m/z of 251.31 [M-H]+.

Chemical Reactions Analysis

Types of Reactions

4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Biphenyl derivatives like 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid are significant in the development of pharmaceuticals due to their diverse biological activities.

Case Study: Anticancer Activity

  • Research Findings: A study highlighted that biphenyl carboxylic acids exhibit anti-tumor properties. Specifically, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Application: The compound may serve as a scaffold for developing new anticancer agents targeting specific pathways involved in tumor growth.

Case Study: Anti-inflammatory Properties

  • Research Findings: Biphenyl derivatives have been documented to possess anti-inflammatory effects. For instance, certain derivatives have been effective in reducing inflammation markers in animal models .
  • Application: This suggests potential therapeutic uses for treating inflammatory diseases or conditions.

Materials Science

The structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of liquid crystals and organic semiconductors.

Liquid Crystals

  • Research Findings: Biphenyl compounds are integral to the formulation of liquid crystal displays (LCDs) due to their ability to exhibit liquid crystalline phases at specific temperatures .
  • Application: The compound can be utilized as a component in liquid crystal formulations, enhancing the performance and efficiency of display technologies.

Organic Electronics

  • Research Findings: The rigidity and thermal stability of biphenyl derivatives facilitate their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Application: Incorporating this compound into electronic materials can improve charge transport properties and device stability.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthetic Pathways

  • Research Findings: The compound can be synthesized through various reactions involving biphenyl derivatives and carboxylic acids. Its synthesis often employs palladium-catalyzed coupling reactions, which are efficient for creating complex organic molecules .
  • Application: As a versatile building block, it can be further modified to produce other functionalized biphenyl compounds used in pharmaceuticals and agrochemicals.

Data Summary Table

Application AreaKey FindingsPotential Uses
Medicinal ChemistryAnti-cancer and anti-inflammatory propertiesDevelopment of new drugs targeting tumors/inflammation
Materials ScienceIntegral for LCDs and OLEDsEnhancing performance of electronic devices
Organic SynthesisActs as a versatile intermediateBuilding block for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity. The biphenyl core provides stability and rigidity, allowing the compound to interact with various enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of 4'-butyl-3-methyl-biphenylcarboxylic acid with analogous compounds:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid 4'-Butyl, 3-Methyl, 4-COOH C₁₈H₂₀O₂ 268.35 Pharmaceuticals, MOFs
3′-Methyl-[1,1′-biphenyl]-4-carboxylic acid (5728-33-6) 3'-Methyl, 4-COOH C₁₄H₁₂O₂ 212.24 Organic synthesis
4′-Cyano-[1,1′-biphenyl]-4-carboxylic acid 4'-Cyano, 4-COOH C₁₄H₉NO₂ 223.23 Antimicrobial agents
4’-Iodo-[1,1’-biphenyl]-4-carboxylic acid 4'-Iodo, 4-COOH C₁₃H₉IO₂ 316.11 Electronics, materials
4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid (120-11-6) 4'-tert-Butyl, 4-COOH C₁₇H₁₈O₂ 254.32 Pharmaceutical impurities
3′-Fluoro-3-methoxy-4′-methyl derivative (1261890-02-1) 3'-Fluoro, 3-Methoxy, 4'-Methyl C₁₅H₁₃FO₃ 260.26 Medicinal chemistry

Key Observations:

  • Lipophilicity: The butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or cyano), enhancing membrane permeability in drug design .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, iodo) alter electronic properties, influencing applications in antimicrobial activity or material conductivity .

Physicochemical Properties and Solubility

  • Solubility : Carboxylic acid groups confer water solubility, but bulky substituents (e.g., butyl, tert-butyl) reduce it. For instance, the tert-butyl derivative has lower aqueous solubility than the methyl analog, impacting formulation strategies .
  • Thermal Stability: Biphenyl cores with electron-withdrawing groups (e.g., cyano) exhibit higher thermal stability, useful in high-performance materials .

Research Findings and Trends

  • Antimicrobial Activity: Cyano-substituted biphenylcarboxylic acids show potent activity against drug-resistant bacteria, attributed to interactions with bacterial enzymes .
  • MOF Performance : The rigidity of biphenylcarboxylic acids enhances MOF porosity. For example, ethene-tetrayl-tetrakis(biphenylcarboxylic acid) derivatives form highly stable frameworks for CO₂ capture .
  • Drug Likeness : Fluorinated and methylated derivatives are prioritized in medicinal chemistry for balanced logP values and metabolic stability .

Biological Activity

4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 59662-46-3) is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its antibacterial, antioxidant, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20O2. Its structure features a biphenyl core with a butyl group and a carboxylic acid functional group, which are crucial for its biological activity.

1. Antibacterial Activity

Recent studies have indicated that biphenyl derivatives exhibit significant antibacterial properties. The antibacterial activity of this compound was assessed against various bacterial strains using standard disc diffusion methods.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15.5 ± 0.5
This compoundS. aureus17.0 ± 0.8

The results indicate that this compound has comparable effectiveness to other known antibacterial agents, suggesting its potential as a new antimicrobial agent .

2. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The IC50 value was determined to be 30 μg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 4.5 μg/mL) .

3. Antitumor Activity

In vitro studies have shown that biphenyl derivatives can inhibit cancer cell proliferation. The compound was tested against several cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer).

Cell LineIC50 (μM)
HT2912.5
A43110.0

The structure-activity relationship (SAR) analysis revealed that the presence of the butyl and methyl groups enhances cytotoxicity against these cancer cell lines .

Case Studies

A notable study investigated the effects of various biphenyl derivatives on different biological targets. Among these, this compound demonstrated significant inhibition of cell growth in cultured cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for biphenyl derivatives. For example, a brominated or iodinated benzoic acid precursor can be coupled with a butyl-methyl-substituted phenylboronic acid under inert atmosphere (argon/nitrogen) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like THF/water . Optimization involves adjusting catalyst loading, temperature (80–100°C), and reaction time (12–48 hours). Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How is the purity and structural integrity of the compound validated after synthesis?

  • Analytical Techniques :

  • HPLC : Purity assessment using a C18 column with methanol/water (acidified with 0.1% TFA) as mobile phase, monitoring at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., butyl CH₂ signals at δ 0.8–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software to resolve molecular geometry and confirm carboxylate coordination .

Q. What safety precautions are critical during handling and storage?

  • Hazard Mitigation : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Store in sealed containers at room temperature, away from moisture . Emergency procedures include rinsing exposed skin with water and seeking medical attention if ingested .

Advanced Research Questions

Q. How does the compound’s structure influence its application in metal-organic frameworks (MOFs)?

  • Design Insights : The biphenyl backbone and carboxylic acid group enable coordination with metal clusters (e.g., Zr⁶⁺, Cu²⁺) to form luminescent MOFs. Substituents like butyl and methyl groups enhance hydrophobicity, stabilizing the framework in aqueous environments. For example, analogous structures (e.g., H₄ETTC) form MOFs with high quantum yields (e.g., 99.9%) due to restricted intramolecular rotation (RIR) .

Q. What computational methods are used to predict noncovalent interactions in self-assembled systems involving this compound?

  • Modeling Approaches : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess π-π stacking and hydrogen bonding between carboxylate groups and substrates like HOPG or Au(111). Molecular dynamics simulations (MD) with force fields (e.g., AMBER) model adsorption kinetics at solution/solid interfaces .

Q. How can discrepancies in crystallographic data between experimental and theoretical models be resolved?

  • Resolution Strategies :

  • Twinned Data Refinement : Use SHELXL to refine twinned crystals by partitioning intensity contributions from overlapping domains .
  • Charge Density Analysis : Multipole refinement (e.g., via XD2016) resolves electron density ambiguities near the carboxylate group .

Q. What strategies address low yields in coupling reactions during scale-up?

  • Process Optimization :

  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., homocoupling) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
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4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid

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